Product packaging for 2,3,5,8-Tetrachloroquinoxaline(Cat. No.:)

2,3,5,8-Tetrachloroquinoxaline

Cat. No.: B13108952
M. Wt: 267.9 g/mol
InChI Key: MVSATHRMTOEVPF-UHFFFAOYSA-N
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Description

2,3,5,8-Tetrachloroquinoxaline (CAS 2959-05-9) is a versatile and polyhalogenated quinoxaline derivative highly valued in chemical synthesis and interdisciplinary research. It serves as a critical synthetic intermediate for constructing complex nitrogen-containing heterocycles, such as dichlorofluoflavines, which are structures of interest in material science and dye chemistry . The compound's multiple chlorine atoms make it an excellent electrophilic substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the quinoxaline core for generating compound libraries. In life sciences research, quinoxaline scaffolds are extensively investigated for their broad biological activities. As a key precursor, this compound provides access to novel derivatives with potential for antimicrobial and insecticidal development . The structural motif is also relevant in antiviral research, particularly in the design of agents targeting respiratory pathogens . Furthermore, its role as a synthon for fused heterocyclic systems, like pyrrolo- and thieno-quinoxalines, makes it valuable for creating new molecular entities in medicinal and agrochemistry . This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this compound with care, referring to its associated Safety Data Sheet (SDS). It is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl4N2 B13108952 2,3,5,8-Tetrachloroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

2,3,5,8-tetrachloroquinoxaline

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H

InChI Key

MVSATHRMTOEVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,3,5,8 Tetrachloroquinoxaline and Its Precursors

Strategies for Direct Synthesis of 2,3,5,8-Tetrachloroquinoxaline

Direct synthesis of this compound primarily involves the chlorination of a quinoxaline (B1680401) core.

The preparation of chlorinated quinoxaline derivatives often starts from substituted o-phenylenediamine (B120857) and oxalic acid. google.com One common method involves reacting these precursors in an aqueous solution of hydrochloric acid to produce 2,3-dihydroxy quinoxaline derivatives. google.com These intermediates are then separated, purified, and subsequently reacted with chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. google.com

An alternative "one-pot" method has been developed to streamline this process. This approach uses cheap and readily available materials like o-phenylenediamine and oxalic acid with silica (B1680970) gel or methanesulfonic acid as a catalyst. google.com This method avoids the need for intermediate separation and purification, making it more efficient for industrial-scale production. google.com

Another technique involves the use of solid phosgene (B1210022) as a chlorinating agent. google.com This method is considered environmentally friendly as the byproducts are carbon dioxide and hydrochloric acid, which can be easily managed. google.com The reaction is typically carried out in an organic solvent such as a halogenated hydrocarbon or arene, with an organic amide acting as a catalyst. google.com

While direct chlorination is a viable route, it presents several challenges. The multi-step process involving the synthesis and purification of 2,3-dihydroxy quinoxaline intermediates can be complex and time-consuming. google.com The use of large amounts of hydrochloric acid can lead to equipment corrosion and environmental concerns. google.com

The regioselectivity of chlorination can also be a challenge, potentially leading to a mixture of chlorinated products that require separation. The harsh conditions required for some chlorination reactions may not be compatible with sensitive functional groups on the quinoxaline ring.

Utilization of Synthetic Equivalents: The Role of 5,8-Dichloro-2,3-dicyanoquinoxaline

To overcome the challenges of direct synthesis, synthetic equivalents like 5,8-dichloro-2,3-dicyanoquinoxaline can be employed.

The synthesis of related dicyanobenzoquinone compounds, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), provides insight into potential synthetic routes. DDQ is a strong oxidant used in various organic reactions, including oxidative couplings and dehydrogenation. organic-chemistry.org

The dicyano groups in 5,8-dichloro-2,3-dicyanoquinoxaline can be transformed into other functional groups, providing a versatile intermediate for the synthesis of various quinoxaline derivatives. The chlorine atoms on the quinoxaline ring can also undergo nucleophilic substitution reactions, allowing for further functionalization.

Exploration of General Halogenation and Annulation Techniques for Quinoxaline Systems

General halogenation and annulation techniques offer broader strategies for constructing and functionalizing quinoxaline systems.

Halogenation of quinoline (B57606) derivatives has been achieved using methods like metal-free, regioselective C-H halogenation. rsc.org For instance, 8-substituted quinolines can be halogenated at the C5-position using trihaloisocyanuric acid as a halogen source. rsc.org

Electrophilic and Nucleophilic Halogenation Reactions in Quinoxaline Synthesis

The introduction of chlorine atoms onto the quinoxaline ring system can be achieved through both electrophilic and nucleophilic halogenation reactions. The reactivity of the quinoxaline ring dictates the type of halogenation strategy employed. The benzene (B151609) portion of the ring is susceptible to electrophilic attack, while the pyrazine (B50134) ring, being electron-deficient, is more prone to nucleophilic substitution, particularly at the 2- and 3-positions when suitable leaving groups are present.

Direct electrophilic chlorination of the benzene ring of quinoline, a related heterocyclic compound, has been shown to yield 5,8-dichloro derivatives, suggesting a similar approach could be applicable to the quinoxaline system under specific conditions pjsir.org. However, a more common and controlled method for introducing chlorine atoms at the 2- and 3-positions involves the conversion of a quinoxaline-2,3-dione precursor into the corresponding dichloro derivative. This transformation is typically achieved through nucleophilic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) google.com. The reaction proceeds by converting the hydroxyl groups of the tautomeric form of the dione (B5365651) into good leaving groups, which are then displaced by chloride ions.

For instance, the synthesis of 2,3-dichloroquinoxaline (B139996) is readily accomplished by treating quinoxaline-2,3(1H,4H)-dione with refluxing phosphorus oxychloride google.com. This method is a standard procedure for obtaining 2,3-dihaloquinoxalines, which are versatile intermediates for further functionalization.

Cyclocondensation and Ring-Forming Reactions for Quinoxaline Frameworks

The core structure of this compound is assembled through cyclocondensation reactions, a cornerstone of quinoxaline synthesis. This method involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To obtain the desired substitution pattern of the final product, specifically chlorinated precursors are utilized.

A key precursor for the synthesis of this compound is 3,6-dichlorobenzene-1,2-diamine (B3188515) . This diamine, upon condensation with a suitable 1,2-dicarbonyl compound such as oxalic acid or its derivatives, yields the 5,8-dichloroquinoxaline (B11900628) framework. The synthesis of substituted o-phenylenediamines, including chlorinated analogs, is a critical preliminary step. For example, 1,2-diamino-3,5-dichlorobenzene can be prepared from the reduction of 2,4-dichloro-6-nitroaniline (B1218486) prepchem.com.

The general synthetic strategy for the quinoxaline ring involves the reaction of an o-phenylenediamine with an α-dicarbonyl compound, which can be performed under various catalytic conditions researchgate.net. For the synthesis of the precursor to the target molecule, 3,6-dichlorobenzene-1,2-diamine would be reacted with oxalic acid in an acidic medium to form 5,8-dichloroquinoxaline-2,3(1H,4H)-dione .

This intermediate dione can then be subjected to a chlorination reaction, as described in the previous section, to introduce chlorine atoms at the 2- and 3-positions. The treatment of 5,8-dichloroquinoxaline-2,3(1H,4H)-dione with a chlorinating agent like phosphorus oxychloride would result in the formation of the final product, This compound .

Table 1: Synthetic Reactions and Conditions

Reaction StepReactantsReagents and ConditionsProduct
Precursor Synthesis 2,4-dichloro-6-nitroanilineSnCl₂, HCl1,2-diamino-3,5-dichlorobenzene
Cyclocondensation 3,6-dichlorobenzene-1,2-diamine, Oxalic acidAcid catalyst (e.g., HCl), Reflux5,8-dichloroquinoxaline-2,3(1H,4H)-dione
Chlorination 5,8-dichloroquinoxaline-2,3(1H,4H)-dionePhosphorus oxychloride (POCl₃), RefluxThis compound

This stepwise approach, combining the synthesis of a dichlorinated o-phenylenediamine, its cyclocondensation to form a dichloroquinoxaline-dione, and subsequent chlorination of the pyrazine ring, provides a controlled and effective route to this compound.

Derivatization and Functionalization of 2,3,5,8 Tetrachloroquinoxaline and Its Analogs

Nucleophilic Substitution Reactions of Chlorine Atoms on the Quinoxaline (B1680401) Core

The quinoxaline ring system, particularly when substituted with multiple chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine (B50134) ring and the chlorine atoms activates the carbon-chlorine bonds towards attack by various nucleophiles. In 2,3,5,8-tetrachloroquinoxaline, the chlorine atoms at the 2- and 3-positions are part of the electron-deficient pyrazine ring, making them significantly more reactive than the chlorines at the 5- and 8-positions on the benzene (B151609) ring. This difference in reactivity allows for selective and sequential substitution reactions.

Reactions with Amines and Hydrazines

The reaction of chloroquinoxalines with nitrogen-based nucleophiles like amines and hydrazines is a well-established method for introducing nitrogen-containing functional groups. The high reactivity of the chlorine atoms at the 2- and 3-positions of the quinoxaline core facilitates these substitutions.

With amines, such as piperidine, the reaction with 2-chloroquinoxaline (B48734) proceeds via a pseudo-first-order kinetic pathway. wikipedia.org This SNAr reaction involves the replacement of the chlorine atom by the amine nucleophile. wikipedia.org In the case of this compound, the substitution is expected to occur preferentially at the more activated 2- and 3-positions. The reaction of 2,3-dichloroquinoxaline (B139996) with amines often requires controlled conditions to achieve monosubstitution, as the introduction of the first amino group can deactivate the ring towards a second substitution. researchgate.net However, with stronger nucleophiles or harsher reaction conditions, disubstitution at the 2- and 3-positions can be achieved.

Hydrazine (B178648) hydrate (B1144303) is a key reagent for introducing the hydrazinyl group, which serves as a versatile handle for further heterocyclization. The reaction of 2,3-dichloroquinoxaline with hydrazine hydrate readily yields 2-chloro-3-hydrazinylquinoxaline (B1333903). researchgate.netresearchgate.net This monosubstitution product is a crucial precursor for the synthesis of fused heterocyclic systems like triazoloquinoxalines. researchgate.netresearchgate.net It is anticipated that this compound would react similarly with hydrazine at the 2-position to yield 2-hydrazinyl-3,5,8-trichloroquinoxaline, which can then be used in subsequent ring-forming reactions.

Table 1: Nucleophilic Substitution with Amines and Hydrazines

Starting Material Nucleophile Product Reaction Conditions
2,3-Dichloroquinoxaline Hydrazine Hydrate 2-Chloro-3-hydrazinylquinoxaline Ethanol, Room Temperature
2-Chloro-3-hydrazinylquinoxaline Various Amines 2-Amino-3-hydrazinylquinoxaline derivatives Ethanol, Room Temperature
2-Chloroquinoxaline Piperidine 2-(Piperidin-1-yl)quinoxaline Aqueous DMSO or DMF

Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

Oxygen, sulfur, and carbon nucleophiles also readily participate in SNAr reactions with chloroquinoxalines, leading to the formation of ethers, thioethers, and new carbon-carbon bonds, respectively.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), are effective nucleophiles for displacing chlorine atoms on heteroaromatic rings. libretexts.orgmt.com The reaction of this compound with sodium methoxide would be expected to first yield 2-methoxy-3,5,8-trichloroquinoxaline, followed by potential disubstitution under more forcing conditions to give 2,3-dimethoxy-5,8-dichloroquinoxaline.

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions. The reaction of 4-chloro-substituted quinolinones with thiophenol demonstrates the feasibility of this transformation on related heterocyclic systems. canada.ca It is expected that this compound would react readily with thiols, such as thiophenol in the presence of a base, to yield mono- and di-thioether derivatives at the 2- and 3-positions.

Carbon Nucleophiles: Carbanions derived from active methylene (B1212753) compounds, like malononitrile (B47326), can act as carbon nucleophiles. While direct examples with this compound are not prevalent, reactions of other activated chloro-heterocycles suggest this is a viable pathway for C-C bond formation. researchgate.net For instance, the reaction of dichloro-substituted 1,2-diaza-1,3-dienes with malononitrile leads to highly functionalized pyridazine (B1198779) derivatives. researchgate.net Organolithium reagents also serve as potent carbon nucleophiles capable of displacing halides on aromatic systems. researchgate.net

Table 2: Nucleophilic Substitution with O, S, and C Nucleophiles

Nucleophile Type Example Nucleophile Expected Product with this compound
Oxygen Sodium Methoxide 2-Methoxy-3,5,8-trichloroquinoxaline
Sulfur Thiophenol 2-(Phenylthio)-3,5,8-trichloroquinoxaline
Carbon Malononitrile 2-(Dicyanomethyl)-3,5,8-trichloroquinoxaline

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with aryl halides. cu.edu.egnih.govnih.gov For this compound, these reactions offer a pathway to introduce a wide variety of substituents with high selectivity. The differing reactivity of the chlorine atoms (2,3-positions vs. 5,8-positions) can be exploited to achieve regioselective couplings.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile method for C-C bond formation. nih.govnih.gov Site-selective Suzuki-Miyaura reactions have been successfully performed on 2,6-dichloroquinoxaline, demonstrating that the chlorine at the 2-position is more reactive than the one at the 6-position. jlu.edu.cn This suggests that for this compound, sequential coupling could be achieved, first at the more reactive 2- and 3-positions, followed by coupling at the 5- and 8-positions under different catalytic conditions.

The Sonogashira coupling allows for the formation of C-C bonds between aryl halides and terminal alkynes. nih.govorganicchemistrydata.orgnih.gov This reaction would enable the introduction of alkynyl moieties onto the quinoxaline core, which can serve as handles for further transformations, such as cycloadditions.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling aryl halides with a wide range of amines. cu.edu.eg This reaction would provide an alternative and often more general route to aminated quinoxalines than direct nucleophilic substitution, especially for less nucleophilic amines. Similarly, the Buchwald-Hartwig ether synthesis could be employed for C-O bond formation.

Formation of Fused Heterocyclic Systems from Halogenated Quinoxalines

The reactive chlorine atoms on the quinoxaline scaffold make it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.

Synthesis of Dichlorofluoflavines and Related Polycyclic Systems

Fluoflavine (phenazine-1,6-dione) and its derivatives are polycyclic systems of interest. The synthesis of phenazines is classically achieved through the condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound. A plausible route to a dichlorofluoflavine derivative could start from this compound. A potential synthetic strategy would involve the selective reduction of the pyrazine ring, followed by hydrolysis to yield a tetrachlorinated benzene-1,2-diamine. This intermediate could then undergo a cyclocondensation reaction with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form a dichlorinated phenazine, which upon oxidation could potentially yield a dichlorofluoflavine analogue.

Ring Annulation Strategies for Imidazoquinoxalines and Triazoloquinoxalines

The synthesis of fused imidazo[1,2-a]quinoxalines and researchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines from chloroquinoxaline precursors is well-documented. researchgate.net

Imidazo[1,2-a]quinoxalines: A common strategy involves the reaction of 2,3-dichloroquinoxaline with various nucleophiles that can subsequently cyclize. For example, reaction with arylaminoisoxazol-5(2H)-ones under basic conditions leads to the formation of imidazo[1,2-a]quinoxaline (B3349733) derivatives through a rearrangement pathway.

researchgate.netresearchgate.netTriazolo[4,3-a]quinoxalines: The synthesis of this ring system typically begins with the formation of 2-chloro-3-hydrazinylquinoxaline from 2,3-dichloroquinoxaline. researchgate.netresearchgate.net This intermediate can then be condensed with various reagents to form the fused triazole ring. For instance, reaction with orthoesters leads to 4-chloro- researchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines, where the remaining chlorine can be further displaced by amines. researchgate.net Another approach involves condensation with aldehydes to form a hydrazone, which is then cyclized via dehydrogenation using an oxidizing agent like chloranil. researchgate.net These strategies provide a reliable and modular approach to a diverse range of substituted triazoloquinoxalines.

Table 3: Fused Heterocyclic Systems from Chloroquinoxalines

Target System Precursor from 2,3-Dichloroquinoxaline Key Reagents for Annulation
Imidazo[1,2-a]quinoxaline 2,3-Dichloroquinoxaline Arylaminoisoxazol-5(2H)-ones, Base
researchgate.netresearchgate.netTriazolo[4,3-a]quinoxaline 2-Chloro-3-hydrazinylquinoxaline Orthoesters or Aldehydes/Chloranil

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3,5,8-Tetrachloroquinoxaline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is anticipated to be straightforward due to the molecule's symmetry. The two protons on the benzene (B151609) ring (H-6 and H-7) are chemically distinct and are expected to appear as two separate signals in the aromatic region of the spectrum. These protons would likely exhibit doublet multiplicity due to coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the C₂ symmetry axis bisecting the C(4a)-C(8a) and C(6)-C(7) bonds, the eight carbon atoms of the quinoxaline (B1680401) core are expected to give rise to four unique signals. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and nitrogen atoms, causing the signals for the carbon atoms in the pyrazine (B50134) ring (C-2, C-3) and those directly bonded to chlorine (C-5, C-8) to appear at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2 / C-3-~145-155
C-4a / C-8a-~135-145
C-5 / C-8-~130-140
C-6 / C-7~7.5 - 8.5 (d)~125-135

Note: Data are predicted based on known substituent effects on similar aromatic and heterocyclic systems. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the predicted NMR signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two adjacent protons, H-6 and H-7, confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlation between each proton and the carbon atom it is attached to. This would definitively link the proton signals observed in the ¹H NMR spectrum to the C-6 and C-7 signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying the quaternary (non-protonated) carbons. It detects correlations between protons and carbons over two or three bonds. For instance, correlations would be expected from H-6 to the neighboring carbons C-5, C-7, and C-8a, and from H-7 to C-5a, C-6, and C-8. These long-range correlations are essential for assembling the complete carbon skeleton and confirming the positions of the chloro substituents.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles in the solid state. researchgate.net

While specific crystallographic data for this compound is not widely published, analysis of similar chlorinated quinoxaline structures allows for the prediction of key structural parameters. The technique would yield precise measurements of all bond lengths (C-C, C-N, C-H, C-Cl) and the angles between them. The C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The internal angles of the fused rings would reflect the geometric constraints of a bicyclic aromatic system.

Table 2: Typical Bond Lengths and Angles for Chlorinated Quinoxaline Derivatives

Bond/AngleTypical Value (Å or °)
C-Cl1.72 - 1.75 Å
C-N (pyrazine)1.30 - 1.35 Å
C-C (aromatic)1.38 - 1.42 Å
C-N-C (angle)~115 - 118°
C-C-Cl (angle)~119 - 121°
C-C-C (benzene)~118 - 122°

Note: These values are representative based on published crystal structures of related quinoxaline compounds and may differ slightly for this compound. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.

The presence of four chlorine atoms gives this compound a highly distinctive isotopic signature in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion (M⁺) corresponding to the different combinations of these isotopes. The most intense peak in this cluster is the one containing only ³⁵Cl isotopes, with subsequent peaks at two mass units higher (M+2, M+4, M+6, M+8) having decreasing, but predictable, relative intensities. libretexts.org

Upon electron impact ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl•) or the elimination of hydrogen halide (HCl). youtube.com This leads to the formation of characteristic fragment ions that can be detected by the mass spectrometer, providing further corroboration of the compound's structure.

**Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₂Cl₄N₂) **

IonDescriptionPredicted m/z (for ³⁵Cl)Predicted Isotopic Pattern
[M]⁺Molecular Ion268Characteristic cluster at m/z 268, 270, 272, 274, 276
[M-Cl]⁺Loss of a Chlorine atom233Isotopic cluster for a species with three Cl atoms
[M-HCl]⁺Loss of Hydrogen Chloride232Isotopic cluster for a species with three Cl atoms
[C₈H₂Cl₂N₂]⁺Loss of two Chlorine atoms198Isotopic cluster for a species with two Cl atoms

Note: m/z values are calculated for the most abundant isotopes. The full spectrum would show clusters for each fragment containing chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₈H₂Cl₄N₂. The presence of four chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). This pattern is a key signature for identifying polychlorinated compounds. The theoretical isotopic distribution for the molecular ion [M]⁺ of this compound can be calculated and is expected to show a cluster of peaks.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Isotopic Composition Exact Mass (Da) Relative Abundance (%)
C₈H₂³⁵Cl₄N₂ 267.8917 100.0
C₈H₂³⁵Cl₃³⁷ClN₂ 269.8888 131.0
C₈H₂³⁵Cl₂³⁷Cl₂N₂ 271.8858 64.2
C₈H₂³⁵Cl³⁷Cl₃N₂ 273.8829 13.9

Note: The exact masses and relative abundances are calculated based on the precise masses and natural abundances of the constituent isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed for the structural confirmation of compounds by analyzing their fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound, as identified by HRMS, would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the connectivity of atoms within the molecule.

The fragmentation of quinoxaline and its derivatives often involves the loss of small neutral molecules. For this compound, the expected fragmentation pathways would likely involve the sequential loss of chlorine atoms or HCl, as well as the cleavage of the pyrazine ring. The fragmentation pattern of chlorinated aromatic compounds is often characterized by the loss of Cl radicals or HCl molecules.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment Ion
268 Cl 233 Trichlorinated quinoxaline radical cation
233 Cl 198 Dichlorinated quinoxaline radical cation
198 CN 172 Dichlorinated benzene derivative

Note: The m/z values are based on the most abundant isotope (³⁵Cl). The actual spectrum would show isotopic clusters for each fragment containing chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR and Raman spectra of quinoxaline derivatives are characterized by several key vibrational modes. For this compound, the following vibrations would be expected:

C-Cl Stretching Vibrations: These are typically strong in the IR spectrum and appear in the region of 800-600 cm⁻¹. The presence of four C-Cl bonds would likely result in multiple absorption bands in this region.

Aromatic C-C and C=C Stretching Vibrations: These vibrations are characteristic of the quinoxaline ring system and are expected to appear in the 1600-1400 cm⁻¹ region in both IR and Raman spectra.

C-N and C=N Stretching Vibrations: The stretching vibrations of the carbon-nitrogen bonds within the pyrazine ring are expected in the 1350-1100 cm⁻¹ range.

C-H Bending Vibrations: The out-of-plane bending vibrations of the remaining C-H bonds on the benzene ring are expected in the 900-675 cm⁻¹ region.

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Activity
Aromatic C-H Stretch 3100-3000 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
Aromatic C=N Stretch 1620-1550 IR, Raman
Aromatic C-C Stretch 1475-1380 IR, Raman
C-N Stretch 1350-1100 IR, Raman
C-H In-plane Bend 1300-1000 IR, Raman
C-H Out-of-plane Bend 900-675 IR

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2,3,5,8-Tetrachloroquinoxaline. These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a widely used method for quantum calculations of electronic structures due to its reliability. The hybrid B3LYP functional, combined with various basis sets such as 6-311G(d,p) and 6-31G(d), is frequently employed to study quinoxaline (B1680401) derivatives. researchgate.net These calculations are instrumental in optimizing molecular geometries and predicting electronic and optical properties. rjptonline.org

DFT studies on quinoxaline systems are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap implies lower stability and higher chemical reactivity.

Time-dependent DFT (TD-DFT) is another powerful tool used to predict electronic excitation energies and simulate UV-Visible absorption spectra, providing insights into the electronic transitions within the molecules. rjptonline.org For instance, in studies of chlorinated quinoline (B57606) derivatives, DFT calculations have been used to analyze bond lengths, bond angles, and various quantum chemical parameters to better understand the molecule's behavior. rjptonline.org

Table 1: Selected DFT Methodologies Applied to Quinoxaline and Related Systems

Study Focus DFT Functional Basis Set Key Findings
Electronic and Photovoltaic Properties of Quinoxaline Derivatives B3LYP, CAM-B3LYP 6-311G(d,p) Prediction of excitation energies and spectroscopic properties. HOMO/LUMO analysis for electron injection processes. rjptonline.org
Structural and Electronic Properties of a Chloroquinoline Derivative B3LYP 6-311G(d,p) In-depth analysis of bond lengths, bond angles, and frontier molecular orbitals to understand chemical behavior. rjptonline.org
Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives M06-2X 6-311++G(d,p) Optimized molecular geometry and evaluated Gibbs free energy changes to determine radical scavenging mechanisms. nih.gov
Template Complexes with Macrocyclic Ligands B3LYP 6-31G(d) Calculation of geometric parameters (bond lengths and angles) for metal complexes. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining molecular structures and exploring potential energy surfaces. These methods are vital for locating stationary points, such as equilibrium structures and transition states. sci-hub.se

Geometry optimization is a key application, where algorithms iteratively adjust the atomic coordinates to find the minimum energy conformation. sci-hub.se For large molecules, combining analytic gradients with approximate Hessians makes these calculations practical. sci-hub.se Ab initio metadynamics, for example, allows for the extraction of free-energy landscapes with the accuracy of first-principles electronic structure methods. arxiv.org This technique is valuable for exploring the conformational space of a system at a given temperature by using a bias potential to overcome energy barriers. arxiv.org

These methods enable the construction of detailed energy landscapes, which map the potential energy of a system as a function of its atomic coordinates. arxiv.orgrsc.org This information is critical for understanding reaction pathways, conformational changes, and the relative stability of different isomers.

Computational Prediction of Molecular Geometries and Conformational Analysis

Computational methods are essential for predicting the three-dimensional arrangement of atoms in molecules. Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict bond angles by positioning regions of high electron density as far apart as possible to minimize electrostatic repulsion. unizin.org

For more complex systems like quinoxaline derivatives, quantum chemical calculations provide precise predictions of molecular geometry. DFT calculations, for instance, are used to optimize the structure and determine bond lengths and angles with high accuracy. In a study on a pyrrolo[2,3-b]quinoxaline derivative, the optimized geometry obtained from DFT calculations showed deviations of less than 0.025 Å for bond lengths and 2° for bond angles when compared to the crystal structure, confirming the high accuracy of the computational model. nih.gov

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. By calculating the electronic energy of all possible conformers, the most stable structure, which is the one most likely to participate in a chemical reaction, can be determined. nih.gov This is particularly important for flexible molecules with rotatable bonds.

Table 2: Example of Predicted Molecular Geometry Parameters

Molecule Type Method Parameter Finding
Pyrrolo[2,3-b]quinoxaline derivative M06-2X/6-311++G(d,p) Bond Lengths Deviations < 0.025 Å from crystal structure. nih.gov
Pyrrolo[2,3-b]quinoxaline derivative M06-2X/6-311++G(d,p) Bond Angles Deviations < 2° from crystal structure. nih.gov
Chloroquinoline Derivative B3LYP/6-311G(d,p) Geometry Optimization Detailed structural analysis performed. rjptonline.org

Theoretical Assessment of Reaction Mechanisms and Pathways for Quinoxaline Transformations

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry provides the tools to model reaction pathways and elucidate the step-by-step transformation of reactants into products. The synthesis of quinoxaline derivatives, often involving the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds, is a common area of study. researchgate.netchim.it

Theoretical assessments can map out the entire reaction coordinate, identifying transition states and intermediates. For instance, the catalytic action in quinoxaline synthesis can be illustrated through a proposed mechanism where an acid catalyst activates the carbonyl groups of a reactant like benzil, facilitating a nucleophilic attack by a diamine, followed by dehydration and cyclization to form the final quinoxaline product. researchgate.net

Exploration in Supramolecular Chemistry

Non-Covalent Interactions of Halogenated Quinoxalines

The structure and properties of supramolecular assemblies are dictated by a variety of non-covalent interactions. wikipedia.org For halogenated quinoxalines, the most significant of these are halogen bonding and π-π stacking.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic, or electron-rich, site on another molecule. clemson.edu This interaction is analogous to the more familiar hydrogen bond. The strength of halogen bonds typically increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov The introduction of electron-withdrawing groups onto the aromatic ring that holds the halogen atom, such as the nitrogen atoms in a quinoxaline (B1680401) core or additional halogens, enhances the electrophilic nature of the σ-hole and strengthens the bond.

The high degree of directionality is a key feature of halogen bonding, making it a powerful tool for the precise construction of supramolecular structures. clemson.edu The geometry of the interaction is typically linear, with the C-X···A angle (where X is the halogen and A is the nucleophile) approaching 180°.

Studies on related N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives have demonstrated how molecular structure can precisely control the directivity of halogen bonds. mdpi.com In these systems, intermolecular halogen bonds form between the halogen atom on the phenyl ring and the sulfur atom of the thiocarbonyl group (C=S···X). mdpi.com The orientation of this bond was found to be dependent on the chirality of the interacting molecules:

In racemic crystals , containing both enantiomers, the halogen bond forms in a periplanar conformation relative to the thiocarbonyl plane. This specific and repeated directionality leads to the formation of a "syndiotactic zig-zag array" where molecules with opposite configurations are linked alternately. mdpi.com

In enantiomerically pure crystals , the halogen bond is oriented orthogonally to the thiocarbonyl plane. This different, yet equally specific, directionality results in the formation of a homochiral dimer. mdpi.com

Interaction PropertyDescriptionSignificance in Halogenated Quinoxalines
NatureAn attractive, non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom. clemson.eduThe chlorine atoms on 2,3,5,8-Tetrachloroquinoxaline act as halogen bond donors.
StrengthIncreases with halogen polarizability (Cl < Br < I) and the presence of electron-withdrawing groups. nih.govThe electronegative quinoxaline core enhances the strength of the C-Cl halogen bonds.
DirectivityHighly directional, with the C-X···A angle approaching 180°. mdpi.comAllows for precise control in constructing predictable supramolecular architectures.
Structural ImpactCan lead to distinct packing motifs (e.g., zig-zag chains, dimers) based on molecular chirality and bond orientation. mdpi.comGoverns the assembly into higher-order structures like chains, sheets, or frameworks.

Aromatic interactions, particularly π-π stacking, are fundamental forces in the self-assembly of planar molecules like quinoxalines. These interactions arise from a combination of electrostatic and dispersion forces between the delocalized π-electron systems of aromatic rings. nih.gov

The nature of π-π stacking is heavily influenced by the electronic properties of the interacting rings. A common and strong interaction occurs between an electron-deficient (π-acidic) aromatic ring and an electron-rich (π-basic) one. nih.gov Hexafluorobenzene, for example, is a well-known π-acidic molecule, while mesitylene (B46885) is π-basic; mixing these two liquids results in the spontaneous formation of a crystalline solid composed of alternating stacked pillars of the two molecules. nih.gov

The this compound ring system is rendered significantly electron-deficient by the four chlorine atoms and the two nitrogen atoms. This property makes it an excellent candidate for forming strong π-π stacking interactions with electron-rich aromatic molecules. In the solid state, these interactions often work in concert with other non-covalent forces, such as hydrogen or halogen bonds, to create complex three-dimensional frameworks. nih.govrsc.org The interplay between π-stacking and other directional interactions defines the final packing pattern and material properties. rsc.org

Molecular Recognition and Host-Guest Chemistry Design

Host-guest chemistry is a branch of supramolecular chemistry that focuses on the design of "host" molecules that can selectively bind smaller "guest" molecules or ions. wikipedia.orgtaylorfrancis.com This binding, known as molecular recognition, is achieved through a combination of non-covalent interactions, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. wikipedia.org

Molecules like this compound can serve as key components or building blocks in the design of sophisticated host systems. Its features can be leveraged for molecular recognition in several ways:

Halogen Bonding Sites: The four chlorine atoms can act as convergent halogen bond donors to bind anions or other electron-rich guest species within a defined pocket.

π-Stacking Surface: The planar, electron-deficient aromatic surface can bind flat, electron-rich aromatic guests, such as polycyclic aromatic hydrocarbons or other functionalized aromatic molecules. nih.gov

Lewis Basic Sites: The two nitrogen atoms in the quinoxaline ring can act as Lewis basic sites, capable of coordinating to metal ions or acting as hydrogen bond acceptors.

By incorporating the tetrachloroquinoxaline unit into larger macrocyclic or cage-like structures, it is possible to create pre-organized host molecules with high affinity and selectivity for specific guests. nih.govrsc.orgresearchgate.net The dynamic and reversible nature of the non-covalent bonds allows for applications in sensing, catalysis, and the development of stimuli-responsive materials. nih.gov

Self-Assembly Processes and Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the sum of weak and reversible non-covalent interactions. nih.gov For halogenated quinoxalines, the process is governed by the delicate balance and interplay between halogen bonding, π-π stacking, and other potential interactions like C-H···N hydrogen bonds.

The combination of highly directional halogen bonds and less directional but significant π-π stacking interactions can lead to a diverse range of predictable and well-defined supramolecular architectures. nih.govnih.gov

1D Architectures: Linear chains are a common motif, often formed when the molecule has two primary interaction sites oriented in opposite directions. For example, co-crystallization of quinoxaline with 1,4-diiodotetrafluorobenzene (B1199613) results in infinite 1D chains driven by C–I···N halogen bonds. nih.gov

2D Architectures: If interaction sites are arranged in a non-linear fashion, sheet-like structures can form, held together by a network of interactions within a plane.

3D Architectures: The combination of interactions extending in all three dimensions can create complex frameworks with defined channels or pores.

The final architecture is a result of a thermodynamic equilibrium, representing the most stable arrangement under a given set of conditions. The modularity of these building blocks and the predictability of their interactions allow for the rational design of crystalline materials, a field known as crystal engineering. nih.gov

Driving Interaction(s)Potential Supramolecular ArchitectureExample Motif
Halogen Bonding (C-Cl···N/O/S)1D Chains, DimersZig-zag or linear chains connecting molecules end-to-end. nih.govmdpi.com
π-π Stacking1D Columns, PillarsFace-to-face stacking of aromatic rings. nih.gov
Halogen Bonding + π-π Stacking2D Sheets, 3D FrameworksSheets formed by halogen-bonded chains linked via π-stacking. nih.gov
Host-Guest ComplexationDiscrete Capsules, MacrocyclesFormation of cage-like or cyclic structures encapsulating a guest molecule. rsc.orgresearchgate.netnih.gov

Investigation of Mechanistic Chemical Biology and Analog Design

Design and Synthesis of 2,3,5,8-Tetrachloroquinoxaline Analogs for Probing Biological Targets8.2. Elucidation of Molecular Interactions with Biomolecular Systems (Mechanistic Focus)8.3. Structure-Activity Relationship (SAR) Studies for Developing Chemical Biology Tools (Non-Clinical)

Without specific research on this particular compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5,8-tetrachloroquinoxaline?

  • Methodological Answer : Synthesis typically involves chlorination of quinoxaline derivatives. A common approach is to use phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. For structural confirmation, employ X-ray diffraction (XRD) to resolve crystal structures, as demonstrated in studies of analogous quinoxaline-thiophene derivatives . Ensure purification via recrystallization using solvents like dichloromethane/hexane mixtures to isolate high-purity products.

Q. How can researchers determine the solubility of this compound in aqueous systems?

  • Methodological Answer : Experimental determination using shake-flask methods at 25°C is recommended. The compound exhibits low aqueous solubility (3.732 × 10⁻⁶ M, equivalent to 1.000 × 10⁻³ g/L at 25°C) due to its hydrophobic chlorinated structure . For enhanced solubility in biological assays, consider using polar aprotic solvents (e.g., DMSO) or surfactants like Tween-80, while verifying compatibility with downstream applications.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • XRD : Resolve crystal lattice parameters and bond angles (e.g., C–Cl bond distances typically ~1.73 Å in chlorinated quinoxalines) .
  • GC-MS : Confirm molecular weight (267.93 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C–Cl stretches at 550–650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity . Store in airtight containers at 2–8°C, avoiding light exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations.

Advanced Research Questions

Q. How can researchers address contradictory reports on the melting point of tetrachloroquinoxaline isomers?

  • Methodological Answer : Isomer-specific melting points (e.g., 174–176°C for 2,3,6,7-isomer vs. 190°C for 5,6,7,8-isomer) highlight the need for precise structural verification . Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to resolve discrepancies. Cross-reference with XRD data to confirm isomer identity.

Q. What experimental design considerations are essential for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Optimize reaction conditions by:

  • Solvent Selection : Use anhydrous THF or DMF to enhance ligand exchange in palladium-catalyzed reactions.
  • Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for C–Cl activation .
  • Monitoring : Track dechlorination intermediates via LC-MS to avoid side reactions.

Q. How can researchers distinguish between tetrachloroquinoxaline isomers using spectroscopic data?

  • Methodological Answer : Employ NMR and high-resolution MS:

  • ¹³C NMR : Compare chemical shifts of chlorine-substituted carbons; 2,3,5,8-isomers show distinct deshielding patterns due to substituent positions .
  • HRMS : Exact mass (267.927 g/mol) and isotopic clusters (Cl₄ pattern) confirm molecular formula .

Q. What strategies mitigate low solubility in biological or environmental toxicity assays?

  • Methodological Answer :

  • Solubilization : Pre-dissolve in DMSO (≤0.1% final concentration) to minimize solvent toxicity .
  • Nanoformulation : Use liposomal encapsulation to enhance bioavailability .
  • Controls : Include solvent-only controls to isolate solubility-related artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.